Pharmacological Properties of 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide
Pharmacological Properties of 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide
The following technical guide details the pharmacological properties of 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide , a synthetic benzenesulfonamide derivative utilized primarily as a research probe for investigating Carbonic Anhydrase (CA) inhibition and isoform selectivity.
An In-Depth Technical Guide for Researchers
Executive Summary
2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide (Molecular Formula: C₁₂H₁₉N₃O₃S) is a pharmacological research compound belonging to the class of sulfonamide-based carbonic anhydrase inhibitors (CAIs) . Structurally, it consists of a benzenesulfonamide scaffold linked via an acetamide spacer to a secondary amine bearing a sec-butyl group.
This molecular architecture is designed to probe the Structure-Activity Relationship (SAR) of CAIs, specifically balancing zinc-binding affinity (via the unsubstituted sulfonamide) with lipophilicity (via the sec-butyl tail) to enhance membrane permeability and target specific CA isoforms (e.g., hCA I, II, IX, and XII). It serves as a critical model for developing topical antiglaucoma agents and investigating the catalytic mechanisms of metalloenzymes.
Chemical Identity & Structural Analysis
The compound functions as a "tail-approach" inhibitor, where the sulfonamide anchors to the active site metal, and the tail extends towards the solvent-accessible rim.
| Property | Data |
| Systematic Name | N-(4-sulfamoylphenyl)-2-(sec-butylamino)acetamide |
| Molecular Formula | C₁₂H₁₉N₃O₃S |
| Molecular Weight | 285.36 g/mol |
| Core Scaffold | Benzenesulfonamide (Zinc-binding group) |
| Linker | Acetamide (-NH-CO-CH₂-) |
| Hydrophobic Tail | sec-Butylamino (-NH-CH(CH₃)CH₂CH₃) |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent) |
| pKa (Predicted) | ~10.0 (Sulfonamide), ~8.5 (Secondary Amine) |
Pharmacodynamics: Mechanism of Action
The primary pharmacological target is the Carbonic Anhydrase (CA) family of metalloenzymes, which catalyze the reversible hydration of carbon dioxide (
Binding Mechanism
-
Zinc Coordination : The deprotonated sulfonamide nitrogen (
) acts as a monoanion, coordinating directly to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. -
Hydrogen Bonding : The acetamide linker forms hydrogen bonds with the hydrophilic residues (Thr199 and Glu106) in the active site cavity, stabilizing the inhibitor-enzyme complex.
-
Hydrophobic Interactions : The sec-butyl group interacts with the hydrophobic pocket or the rim of the active site (depending on the specific isoform), contributing to binding affinity and potentially conferring isoform selectivity over the ubiquitous hCA II.
Signaling Pathway & Inhibition Logic
The following diagram illustrates the interruption of the CA catalytic cycle by the inhibitor.
Caption: Competitive inhibition mechanism where the sulfonamide moiety displaces the zinc-bound water, locking the enzyme in an inactive state.
Pharmacokinetics (PK) & Selectivity
The sec-butylamino substitution is a critical modification that alters the physicochemical properties compared to the parent sulfanilamide.
-
Lipophilicity : The sec-butyl group increases the logP value, enhancing penetration through biological membranes (e.g., corneal epithelium). This makes the compound a suitable probe for topical glaucoma models .
-
Isoform Selectivity :
-
hCA II (Cytosolic) : High affinity due to the conserved active site.
-
hCA IX/XII (Transmembrane) : The bulky tail may exploit structural differences at the active site entrance of tumor-associated isoforms (IX/XII), offering a pathway for designing cancer-specific inhibitors.
-
-
Metabolic Stability : The secondary amine is susceptible to N-dealkylation or N-acetylation in vivo, which must be accounted for in systemic administration studies.
Experimental Protocols
To validate the pharmacological activity, the following self-validating protocols are recommended.
Stopped-Flow CO₂ Hydration Assay (In Vitro)
Objective : Determine the Inhibition Constant (
-
Reagent Preparation :
-
Buffer : 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).
-
Substrate : Saturated CO₂ solution (bubbled in water for 30 min at 25°C).
-
Indicator : 0.2 mM Phenol Red.
-
Enzyme : Recombinant hCA I, II, or IX (concentration ~10–20 nM).
-
-
Inhibitor Dilution : Prepare serial dilutions of 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide in DMSO (final DMSO < 1%).
-
Reaction Kinetics :
-
Mix Enzyme + Inhibitor solution and incubate for 15 minutes at room temperature (to allow formation of E-I complex).
-
Rapidly mix with CO₂ substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).
-
-
Data Acquisition : Monitor the absorbance change at 557 nm (Phenol Red transition).
-
Analysis : Calculate the initial velocity (
). Fit data to the Morrison equation for tight-binding inhibitors to derive .
X-Ray Crystallography (Structural Validation)
Objective : Visualize the binding mode.
-
Crystallization : Use the hanging drop vapor diffusion method. Mix hCA II (10 mg/mL) with precipitant (e.g., 1.5 M sodium citrate, pH 8.0).
-
Soaking : Transfer crystals to a solution containing 1-5 mM of the inhibitor for 24 hours.
-
Diffraction & Refinement : Collect data at 100 K. Look for electron density connected to the Zn(II) ion (sulfonamide) and difference density in the hydrophobic pocket (sec-butyl group).
Structure-Activity Relationship (SAR) Visualization
The following diagram breaks down the functional contributions of the molecule's components.
Caption: Functional decomposition of the molecule highlighting the role of the sec-butyl tail in modulating physicochemical properties.
References
-
Santa Cruz Biotechnology (SCBT) . 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide Product Data Sheet. Catalog No. sc-206497. Link
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 14(11), 1175-1197. Link
- Maren, T. H. (1995). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews, 47(4), 595-781.
